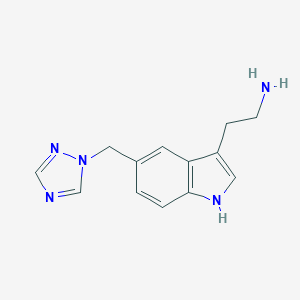

N10-Didesmethyl Rizatriptan

Description

Properties

IUPAC Name |

2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5/c14-4-3-11-6-16-13-2-1-10(5-12(11)13)7-18-9-15-8-17-18/h1-2,5-6,8-9,16H,3-4,7,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICKCDMQZVXCGLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CN3C=NC=N3)C(=CN2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901211251 | |

| Record name | 5-(1H-1,2,4-Triazol-1-ylmethyl)-1H-indole-3-ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901211251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144035-23-4 | |

| Record name | 5-(1H-1,2,4-Triazol-1-ylmethyl)-1H-indole-3-ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144035-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(1H-1,2,4-Triazol-1-ylmethyl)-1H-indole-3-ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901211251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of N10-Didesmethyl Rizatriptan

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of N10-Didesmethyl Rizatriptan, a primary amine analog and a known impurity of the anti-migraine drug Rizatriptan. Due to the limited availability of direct synthetic protocols in published literature, this document outlines a plausible synthetic pathway based on established methods for Rizatriptan and related compounds. Furthermore, it details the necessary analytical techniques for the comprehensive characterization of this compound, including chromatographic and spectroscopic methods. All quantitative data is summarized for clarity, and experimental workflows are visually represented to aid in comprehension.

Introduction

This compound, chemically known as 5-(1H-1,2,4-triazol-1-ylmethyl)-3-(2-aminoethyl)-1H-indole, is a significant compound in the study of Rizatriptan, a selective 5-HT1B/1D receptor agonist. It is recognized as a potential impurity and metabolite of Rizatriptan.[1] A thorough understanding of its synthesis and characterization is crucial for impurity profiling, reference standard qualification, and ensuring the quality and safety of Rizatriptan drug products. This guide aims to consolidate the available information and provide a detailed technical resource for researchers in the pharmaceutical sciences.

Proposed Synthesis of this compound

A direct and detailed synthetic protocol for this compound is not extensively documented in publicly available literature. However, a logical and effective synthesis can be proposed based on the well-established Fischer indole synthesis, a common method for preparing Rizatriptan and its analogs.[2][3] The key distinction in the synthesis of the N10-didesmethyl analog is the use of a precursor with a protected primary amine instead of a dimethylamine group.

The proposed synthetic pathway involves two main stages:

-

Stage 1: Fischer Indole Synthesis to construct the core indole structure.

-

Stage 2: Deprotection to yield the final primary amine.

Proposed Reaction Scheme

Caption: Proposed synthesis pathway for this compound.

Experimental Protocols

Stage 1: Synthesis of Protected this compound

-

Reaction Setup: To a solution of 4-(1H-1,2,4-triazol-1-ylmethyl)phenylhydrazine (1 equivalent) in a suitable solvent (e.g., ethanol or a mixture of water and a miscible organic solvent), add an acid catalyst (e.g., sulfuric acid or hydrochloric acid).

-

Addition of Aldehyde: Slowly add a protected 4-aminobutanal derivative, such as 4,4-diethoxy-N-(tert-butoxycarbonyl)butylamine (1.1 equivalents), to the reaction mixture. The use of a protecting group, such as tert-butoxycarbonyl (Boc), is essential to prevent side reactions with the primary amine.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 70-90 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction time can vary from a few hours to overnight.

-

Work-up and Isolation: Upon completion, cool the reaction mixture and neutralize it with a suitable base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude protected this compound.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure protected intermediate.

Stage 2: Deprotection to Yield this compound

-

Deprotection Reaction: Dissolve the purified protected this compound in a suitable solvent (e.g., dichloromethane or dioxane).

-

Acid Treatment: Add a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride in dioxane, to the solution.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the deprotection by TLC or HPLC until the starting material is consumed.

-

Isolation of Final Product: Remove the solvent and excess acid under reduced pressure. The resulting residue can be triturated with a non-polar solvent (e.g., diethyl ether) to induce precipitation of the hydrochloride or trifluoroacetate salt of this compound. The free base can be obtained by neutralization with a suitable base and subsequent extraction.

Characterization of this compound

A comprehensive characterization of the synthesized this compound is imperative to confirm its identity, purity, and structure. The following analytical techniques are recommended.

Analytical Workflow

Caption: Analytical workflow for the characterization of this compound.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of this compound

| Parameter | Expected Value/Data |

| Molecular Formula | C₁₃H₁₅N₅ |

| Molecular Weight | 241.29 g/mol [4] |

| Appearance | Expected to be an off-white to pale yellow solid |

| Mass Spectrometry (ESI-MS) | Expected [M+H]⁺ ion at m/z 242.14 |

| ¹H NMR (DMSO-d₆, 400 MHz) | Expected Chemical Shifts (δ, ppm): ~8.3 (s, 1H, Triazole-H)~7.5-7.0 (m, 4H, Indole aromatic-H)~5.4 (s, 2H, -CH₂-Triazole)~3.0-2.8 (m, 4H, -CH₂-CH₂-NH₂)~2.0 (br s, 2H, -NH₂) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | Expected Chemical Shifts (δ, ppm): ~152, ~144 (Triazole carbons)~136, ~127, ~124, ~121, ~112, ~111, ~109 (Indole carbons)~51 (-CH₂-Triazole)~41 (-CH₂-NH₂)~28 (-CH₂-CH₂-) |

| Infrared (IR) (KBr, cm⁻¹) | Expected Absorption Bands: ~3400-3300 (N-H stretch, indole & amine)~3100 (C-H stretch, aromatic)~2950-2850 (C-H stretch, aliphatic)~1600, ~1500 (C=C stretch, aromatic) |

Detailed Experimental Protocols for Characterization

3.3.1. High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity of the synthesized compound.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.01 M ammonium acetate, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of 225 nm or 280 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a suitable solvent mixture.

3.3.2. Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight of the compound.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Analysis Mode: Full scan mode to detect the protonated molecular ion [M+H]⁺.

-

Sample Infusion: Introduce the sample dissolved in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid) directly into the mass spectrometer.

3.3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the chemical structure of the compound.

-

Spectrometers: ¹H NMR (400 or 500 MHz) and ¹³C NMR (100 or 125 MHz).

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD).

-

Internal Standard: Tetramethylsilane (TMS).

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.

3.3.4. Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Method: Potassium bromide (KBr) pellet method or Attenuated Total Reflectance (ATR).

-

Range: 4000-400 cm⁻¹.

-

Sample Preparation (KBr): Mix a small amount of the sample with dry KBr powder and press into a thin pellet.

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of this compound. The proposed synthetic route, based on the Fischer indole synthesis, offers a viable method for obtaining this compound for research and reference standard purposes. The detailed analytical protocols and expected data will aid researchers in confirming the identity and purity of the synthesized material. A thorough characterization as outlined is essential for its use in pharmaceutical development and quality control of Rizatriptan.

References

N10-Monodesmethyl Rizatriptan: A Potential Biomarker in Migraine Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide explores the potential of N10-monodesmethyl rizatriptan, the primary active metabolite of the widely prescribed anti-migraine medication rizatriptan, as a biomarker in the context of migraine diagnosis and treatment response. While research into specific biomarkers for migraine is ongoing, understanding the pharmacokinetic and pharmacodynamic profile of key metabolites like N10-monodesmethyl rizatriptan is crucial. This document provides a comprehensive overview of its formation, pharmacokinetic properties, and analytical quantification methods. Furthermore, it delves into the signaling pathways associated with its mechanism of action and discusses its potential utility for researchers, scientists, and drug development professionals in tailoring and monitoring migraine therapies.

Introduction

Migraine is a debilitating neurological disorder characterized by recurrent, severe headaches often accompanied by sensory disturbances. Triptans, selective serotonin 5-HT1B/1D receptor agonists, are a cornerstone of acute migraine treatment. Rizatriptan is a second-generation triptan known for its rapid onset of action. Following administration, rizatriptan is metabolized into several compounds, with N10-monodesmethyl rizatriptan being the only one that retains significant pharmacological activity, similar to the parent drug.[1][2][3] The concentration and activity of this metabolite could, therefore, offer valuable insights into the efficacy and variability of patient response to rizatriptan treatment. This guide synthesizes the current knowledge on N10-monodesmethyl rizatriptan to facilitate further investigation into its role as a potential biomarker.

Metabolism and Pharmacokinetics

Rizatriptan is primarily metabolized by monoamine oxidase A (MAO-A) through oxidative deamination to an inactive indole acetic acid metabolite. A minor pathway leads to the formation of the active N10-monodesmethyl-rizatriptan.[3][4][5]

Table 1: Pharmacokinetic Parameters of Rizatriptan and N10-monodesmethyl Rizatriptan

| Parameter | Rizatriptan | N10-monodesmethyl Rizatriptan | Reference |

| Plasma Concentration | Parent Compound | Approximately 14% of parent compound | [3][4] |

| Elimination Rate | Similar to N10-monodesmethyl rizatriptan | Similar to Rizatriptan | [3][4] |

| AUC (0-∞) in Adolescent Females vs. Adult Females | - | 45% higher in adolescent females | [4] |

| Cmax in Adolescent Females vs. Adult Females | - | 31-34% higher in adolescent females | [4] |

| Effect of MAO-A Inhibitor (moclobemide) on AUC | Increased by 119% | Increased by over 400% | [6] |

N10-Monodesmethyl Rizatriptan as a Potential Biomarker

While direct studies evaluating N10-monodesmethyl rizatriptan as a biomarker are currently limited, several factors suggest its potential utility:

-

Active Metabolite: Its pharmacological activity at the 5-HT1B/1D receptor is comparable to rizatriptan, meaning its concentration directly contributes to the therapeutic effect.[1][2][3]

-

Inter-individual Variability: The metabolism of rizatriptan, and thus the formation of its active metabolite, can be influenced by genetic polymorphisms in MAO-A and drug-drug interactions.[6] Measuring levels of N10-monodesmethyl rizatriptan could help explain variability in patient response.

-

Treatment Response: Studies have shown that higher baseline levels of certain molecules, like calcitonin gene-related peptide (CGRP), are associated with a better response to rizatriptan.[7] Investigating the correlation between N10-monodesmethyl rizatriptan levels and treatment outcomes could establish it as a predictive biomarker.

-

Drug Interactions: The significant increase in N10-monodesmethyl rizatriptan levels when co-administered with MAO-A inhibitors highlights its potential as a biomarker for assessing the risk of adverse effects in patients on polypharmacy.[6]

Experimental Protocols

The quantification of N10-monodesmethyl rizatriptan in biological matrices is crucial for its investigation as a biomarker. The following are detailed methodologies adapted from established protocols for rizatriptan analysis.

Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying drug metabolites in plasma.

4.1.1. Sample Preparation (Liquid-Liquid Extraction)

-

To 200 µL of human plasma, add an internal standard solution (e.g., a deuterated analog of N10-monodesmethyl rizatriptan).

-

Add 1 mL of extraction solvent (e.g., ethyl acetate).

-

Vortex for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

4.1.2. Chromatographic Conditions

-

Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

4.1.3. Mass Spectrometric Detection

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for N10-monodesmethyl rizatriptan and the internal standard.

Quantification by HPLC with Fluorescence Detection

High-performance liquid chromatography (HPLC) with fluorescence detection offers a sensitive alternative for quantification.

4.2.1. Sample Preparation

-

Follow the same liquid-liquid extraction protocol as for LC-MS/MS.

4.2.2. Chromatographic Conditions

-

Column: A C18 reverse-phase column.

-

Mobile Phase: Isocratic elution with a mixture of phosphate buffer and acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 50 µL.

4.2.3. Fluorescence Detection

-

Excitation Wavelength: 225 nm.

-

Emission Wavelength: 360 nm.

Signaling Pathways and Experimental Workflows

The therapeutic effect of rizatriptan and its active metabolite is mediated through the 5-HT1B/1D receptor signaling pathway. Understanding this pathway is essential for interpreting the significance of N10-monodesmethyl rizatriptan levels.

Conclusion and Future Directions

N10-monodesmethyl rizatriptan presents a compelling candidate for a therapeutic drug monitoring and pharmacodynamic biomarker in migraine treatment with rizatriptan. Its status as an active metabolite with variable plasma concentrations warrants further investigation. Future research should focus on:

-

Dedicated Biomarker Studies: Prospective clinical trials are needed to directly assess the correlation between N10-monodesmethyl rizatriptan plasma concentrations and clinical endpoints in migraine patients.

-

Pharmacogenomic Associations: Investigating the influence of genetic variations in MAO-A and other metabolizing enzymes on the levels of N10-monodesmethyl rizatriptan could lead to personalized dosing strategies.

-

Development of Standardized Assays: Validated and standardized analytical methods for the routine measurement of N10-monodesmethyl rizatriptan in clinical settings are required.

By elucidating the role of N10-monodesmethyl rizatriptan, the scientific and clinical communities can move closer to a more personalized and effective approach to migraine management.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. What is the mechanism of Rizatriptan Benzoate? [synapse.patsnap.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.hres.ca [pdf.hres.ca]

- 7. Biomarkers of Migraine: An Integrated Evaluation of Preclinical and Clinical Findings - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Metabolism of Rizatriptan to N-Monodesmethyl Rizatriptan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rizatriptan is a selective serotonin 5-HT1B/1D receptor agonist widely used in the acute treatment of migraine.[1] Its efficacy and safety profile are influenced by its metabolism, which primarily occurs in the liver. Understanding the metabolic pathways of rizatriptan, including the formation of its metabolites, is crucial for drug development, assessing potential drug-drug interactions, and ensuring patient safety. This technical guide provides an in-depth overview of the in vitro metabolism of rizatriptan, with a specific focus on the formation of its active metabolite, N-monodesmethyl-rizatriptan. While the primary metabolic route for rizatriptan is oxidative deamination by monoamine oxidase A (MAO-A), the N-demethylation pathway, although minor, is significant as it leads to a pharmacologically active metabolite.[2][3]

This document outlines the known metabolic pathways of rizatriptan, provides generalized experimental protocols for studying its in vitro metabolism, presents available quantitative data, and includes visualizations to illustrate key processes.

Metabolic Pathways of Rizatriptan

The metabolism of rizatriptan proceeds through several routes, with the principal pathway being oxidative deamination. The formation of N-monodesmethyl-rizatriptan represents a minor pathway.

-

Primary Pathway: Oxidative Deamination by MAO-A: The most significant metabolic transformation of rizatriptan is the oxidative deamination of the ethylamine side chain, catalyzed by monoamine oxidase-A (MAO-A). This reaction leads to the formation of an inactive indole acetic acid metabolite.[2][3]

-

Minor Pathway: N-demethylation: A smaller fraction of rizatriptan undergoes N-demethylation to form N-monodesmethyl-rizatriptan. This metabolite is noteworthy as it retains pharmacological activity similar to the parent compound.[2] The specific human enzymes responsible for this N-demethylation are not definitively established in the reviewed literature, although cytochrome P450 (CYP) enzymes are typically involved in such reactions.[4]

-

Other Minor Pathways: Other minor metabolites of rizatriptan that have been identified include the N-oxide, the 6-hydroxy compound, and the sulfate conjugate of the 6-hydroxy metabolite. These are considered pharmacologically inactive.[2]

Metabolic pathways of Rizatriptan.

Quantitative Data on Rizatriptan Metabolism

| Parameter | Value | Species/System | Comments |

| In Vivo Plasma Concentration of N-Monodesmethyl-rizatriptan | Approx. 14% of parent compound | Human | Indicates that N-demethylation is a minor pathway in vivo.[2] |

| Urinary Excretion of N-Monodesmethyl-rizatriptan | ~1% of oral dose | Human | Further supports N-demethylation as a minor route of elimination. |

| Enzyme Kinetics for Rizatriptan Deamination by MAO-A | Km: 20.31 ± 3.45 µM | Rat Liver Mitochondria | This value is for the primary metabolic pathway, not N-demethylation. |

| Vmax: 11.23 ± 3.68 nmol/h/mg protein | Rat Liver Mitochondria | This value is for the primary metabolic pathway, not N-demethylation. |

Experimental Protocols

Detailed experimental protocols for the specific N-demethylation of rizatriptan in human liver microsomes are not extensively published. Therefore, the following sections provide generalized protocols based on standard methodologies for in vitro drug metabolism studies.

Experimental Workflow for In Vitro Metabolism Study

A typical experimental workflow for in vitro metabolism studies.

In Vitro Incubation with Human Liver Microsomes (HLM)

This protocol outlines a general procedure for assessing the metabolism of rizatriptan in a mixed-enzyme system representative of the human liver.

Materials:

-

Rizatriptan

-

N-Monodesmethyl-rizatriptan (as a reference standard)

-

Pooled Human Liver Microsomes (HLM)

-

Potassium Phosphate Buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH

-

Magnesium Chloride (MgCl₂)

-

Acetonitrile or Methanol (ice-cold, for reaction termination)

-

Incubator/water bath at 37°C

-

Microcentrifuge tubes

-

Centrifuge

Procedure:

-

Preparation:

-

Prepare a stock solution of rizatriptan in a suitable solvent (e.g., DMSO, methanol) and dilute to working concentrations in the incubation buffer. The final solvent concentration in the incubation should be low (typically <1%) to avoid enzyme inhibition.

-

Thaw the pooled HLM on ice. Dilute the microsomes to the desired protein concentration (e.g., 0.5-1.0 mg/mL) with cold phosphate buffer.

-

-

Incubation:

-

In a microcentrifuge tube, combine the phosphate buffer, MgCl₂, and diluted HLM.

-

Pre-incubate the mixture for a short period (e.g., 5 minutes) at 37°C to equilibrate the temperature.

-

Initiate the metabolic reaction by adding the rizatriptan working solution.

-

Immediately after adding rizatriptan, add the NADPH regenerating system or NADPH to start the reaction.

-

Incubate the mixture at 37°C with gentle shaking for a predetermined time course (e.g., 0, 5, 15, 30, 60 minutes).

-

-

Reaction Termination and Sample Preparation:

-

At each time point, terminate the reaction by adding a volume of ice-cold acetonitrile or methanol (typically 2-3 volumes of the incubation mixture). This will precipitate the microsomal proteins.

-

Vortex the samples and then centrifuge at a high speed (e.g., >10,000 x g) for about 10 minutes to pellet the precipitated protein.

-

Carefully transfer the supernatant to a new tube for analysis.

-

In Vitro Incubation with Recombinant Human CYP Enzymes

This protocol is used to identify the specific CYP isozymes involved in the N-demethylation of rizatriptan.

Materials:

-

Same as for HLM protocol, but replace HLM with specific recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) co-expressed with NADPH-cytochrome P450 reductase.

Procedure:

-

Preparation:

-

Follow the same procedure for preparing the rizatriptan stock and working solutions.

-

Dilute the recombinant CYP enzymes to the desired concentration (e.g., 10-50 pmol/mL) in the incubation buffer.

-

-

Incubation:

-

The incubation mixture should contain the buffer, MgCl₂, the specific recombinant CYP enzyme, and the NADPH regenerating system.

-

Pre-incubate the mixture at 37°C.

-

Initiate the reaction by adding rizatriptan.

-

Incubate for a fixed time point (e.g., 30 or 60 minutes).

-

-

Reaction Termination and Sample Preparation:

-

Terminate and process the samples as described in the HLM protocol.

-

Analytical Method: LC-MS/MS for Quantification

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the accurate quantification of rizatriptan and N-monodesmethyl-rizatriptan in the incubation samples.

Instrumentation and Conditions (General Example):

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).

-

Ionization Mode: Positive ion mode is typically used for the analysis of triptans.[5]

-

MRM Transitions: Specific multiple reaction monitoring (MRM) transitions for rizatriptan and N-monodesmethyl-rizatriptan need to be determined by infusing the pure standards into the mass spectrometer. An internal standard (e.g., a stable isotope-labeled version of rizatriptan or another triptan) should be used for accurate quantification.

Data Analysis for Enzyme Kinetics:

To determine the kinetic parameters (Km and Vmax), incubations are performed with a range of rizatriptan concentrations. The rate of N-monodesmethyl-rizatriptan formation at each concentration is then plotted against the substrate concentration, and the data are fitted to the Michaelis-Menten equation using non-linear regression analysis.

Conclusion

The in vitro metabolism of rizatriptan is predominantly driven by MAO-A, leading to an inactive metabolite. The formation of the active metabolite, N-monodesmethyl-rizatriptan, is a minor pathway likely mediated by CYP enzymes. While detailed protocols and specific kinetic parameters for the N-demethylation of rizatriptan in human in vitro systems are not extensively documented in publicly available literature, the generalized methodologies presented in this guide provide a framework for conducting such studies. Further research is warranted to fully characterize the enzymes involved in N-monodesmethyl-rizatriptan formation and to determine the precise kinetic parameters, which would provide a more complete understanding of rizatriptan's metabolic profile and its potential for drug-drug interactions.

References

- 1. researchgate.net [researchgate.net]

- 2. A Review of CYP-Mediated Drug Interactions: Mechanisms and In Vitro Drug-Drug Interaction Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fda.gov [fda.gov]

- 4. Rizatriptan N-Monodesmethyl - Acanthus Research [acanthusresearch.com]

- 5. Methadone N-demethylation in human liver microsomes: lack of stereoselectivity and involvement of CYP3A4 - PMC [pmc.ncbi.nlm.nih.gov]

N10-Didesmethyl Rizatriptan: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of N10-Didesmethyl Rizatriptan, a metabolite of the anti-migraine drug Rizatriptan. This document consolidates available data on its chemical properties, metabolic pathways, and potential analytical methodologies, offering a valuable resource for researchers in pharmacology and drug development.

Core Chemical and Physical Data

This compound is a metabolite of Rizatriptan, a selective 5-HT1B/1D receptor agonist used in the treatment of migraine headaches.[1] While information specific to this compound is limited, its fundamental properties have been identified.

| Property | Value | Reference |

| CAS Number | 144035-23-4 | [2] |

| Molecular Formula | C13H15N5 | [2] |

| Molecular Weight | 241.29 g/mol | [2] |

Metabolic Profile of Rizatriptan

Rizatriptan undergoes metabolism primarily through oxidative deamination by monoamine oxidase-A (MAO-A), leading to the formation of an inactive indole acetic acid metabolite.[3][4][5] A minor metabolic pathway results in the formation of N-monodesmethyl-rizatriptan, a metabolite that retains pharmacological activity similar to the parent compound.[3][4][5] Plasma concentrations of N-monodesmethyl-rizatriptan are approximately 14% of those of the parent drug and it is eliminated at a similar rate.[3][5]

Other minor, inactive metabolites include the N-oxide, the 6-hydroxy compound, and the sulfate conjugate of the 6-hydroxy metabolite.[3][5] this compound is understood to be a further demethylated metabolite within this pathway.

Mechanism of Action of Rizatriptan

Rizatriptan is a selective agonist for the 5-HT1B and 5-HT1D receptors.[6] Its therapeutic effect in migraine is attributed to three key actions:

-

Vasoconstriction: It constricts intracranial extracerebral blood vessels.

-

Inhibition of Neuropeptide Release: It inhibits the release of pro-inflammatory neuropeptides, such as calcitonin gene-related peptide (CGRP), from sensory neurons in the trigeminal nerve.[6]

-

Inhibition of Pain Signal Transmission: It reduces the transmission of pain signals in the trigeminal pain pathway.[4]

Experimental Protocols

Analytical Method for Impurity Profiling

A validated stability-indicating HPLC method can be employed for the separation and quantification of Rizatriptan and its related substances, including this compound.

Chromatographic Conditions (Adapted from USP method for Rizatriptan):

| Parameter | Specification |

| Column | Purospher® STAR Phenyl (5 µm), 250x4.6 mm |

| Mobile Phase A | 1.0 mL of trifluoroacetic acid in 1 L of acetonitrile and water (4:21 v/v) |

| Mobile Phase B | Acetonitrile |

| Gradient | Optimized for separation of all known impurities |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Column Temperature | 40°C |

| Injection Volume | 10 µL |

Sample Preparation:

-

Accurately weigh and dissolve the sample containing Rizatriptan and its impurities in the diluent (Mobile Phase A).

-

The final concentration should be approximately 1 mg/mL.

-

Filter the solution through a 0.45 µm nylon filter before injection.

Workflow for Isolation and Characterization

The isolation of this compound for further characterization can be achieved using preparative HPLC, followed by spectroscopic analysis.

Conclusion

This technical guide provides a foundational understanding of this compound based on the available scientific literature. While direct research on this specific metabolite is limited, a comprehensive picture can be formed by examining the well-documented pharmacology and metabolism of its parent compound, Rizatriptan. The provided experimental frameworks offer a starting point for researchers aiming to isolate, characterize, and evaluate the pharmacological properties of this compound. Further investigation is warranted to fully elucidate its potential role and activity.

References

- 1. Rizatriptan: MedlinePlus Drug Information [medlineplus.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Rizatriptan Monograph for Professionals - Drugs.com [drugs.com]

- 5. Rizatriptan | C15H19N5 | CID 5078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Rizatriptan - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Identification of N10-Didesmethyl Rizatriptan EP Impurity I

A Note on Nomenclature: The European Pharmacopoeia (EP) designates Impurity I of Rizatriptan as N-Desmethyl Rizatriptan . The user query referred to "N10-Didesmethyl Rizatriptan," which is a distinct chemical entity. This guide will focus on the officially recognized EP Impurity I, N-Desmethyl Rizatriptan.

Introduction

Rizatriptan is a selective 5-hydroxytryptamine (5-HT) 1B/1D receptor agonist used in the acute treatment of migraine headaches.[1] As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of ensuring its quality, safety, and efficacy. The European Pharmacopoeia (EP) lists several potential impurities of Rizatriptan, with Impurity I being a key process-related impurity and metabolite.[2]

This technical guide provides a comprehensive overview of the identification, synthesis, and analytical control of Rizatriptan EP Impurity I, officially known as N-Desmethyl Rizatriptan. This document is intended for researchers, scientists, and drug development professionals involved in the quality control and analysis of Rizatriptan.

Identification and Chemical Structure

Rizatriptan EP Impurity I is chemically identified as N-Methyl-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine.[3] It is a primary metabolite of Rizatriptan, formed by the N-demethylation of the dimethylaminoethyl side chain.[4]

Chemical Structure of Rizatriptan and N-Desmethyl Rizatriptan (Impurity I):

Caption: Chemical structures of Rizatriptan and its EP Impurity I.

Physicochemical Properties of N-Desmethyl Rizatriptan (Impurity I):

| Property | Value | Reference |

| Chemical Name | N-Methyl-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine | [3] |

| Synonyms | N-Desmethyl Rizatriptan, N10-Monodesmethyl Rizatriptan | [5][6] |

| CAS Number | 144034-84-4 | |

| Molecular Formula | C14H17N5 | |

| Molecular Weight | 255.32 g/mol |

Potential Formation Pathways

N-Desmethyl Rizatriptan can be formed through two primary routes: as a metabolite in vivo and as a process-related impurity during the synthesis of Rizatriptan.

Potential Synthetic Pathway Leading to Impurity I Formation:

A plausible route for the formation of N-Desmethyl Rizatriptan as a process impurity involves the use of starting materials or intermediates that are not fully N,N-dimethylated. For instance, if the synthesis of the side chain precursor, 4-(dimethylamino)butanal, contains the monomethylated analogue, this can lead to the formation of Impurity I.

Caption: Simplified potential formation pathway of Impurity I.

Experimental Protocols

Synthesis of N-Desmethyl Rizatriptan (for use as a reference standard)

A one-pot synthesis of N-desmethyltriptans, including N-Desmethyl Rizatriptan, has been reported. The general approach involves the reaction of the corresponding indole derivative with an appropriate side-chain precursor, followed by reduction. While a detailed, step-by-step protocol for the specific synthesis of N-Desmethyl Rizatriptan for reference standard purposes is not fully available in the public domain, a general methodology can be inferred from the synthesis of related compounds.[4]

A common synthetic route for tryptamines that can be adapted for N-Desmethyl Rizatriptan involves the Fischer indole synthesis. This would typically involve the reaction of 4-(1H-1,2,4-triazol-1-ylmethyl)phenylhydrazine with a protected form of 4-(methylamino)butanal.[7]

Analytical Methodologies for Identification and Quantification

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques for the identification and quantification of Rizatriptan and its impurities.[8][9]

4.2.1 High-Performance Liquid Chromatography (HPLC) Method

A representative HPLC method for the analysis of Rizatriptan and its related substances is detailed below. This method is based on information from various sources and represents a typical approach.[9][10][11]

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Phosphate buffer (e.g., 10 mM potassium dihydrogen phosphate), pH adjusted to 3.0-5.0 with phosphoric acid |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | A gradient elution is typically used to separate all impurities. |

| Flow Rate | 1.0 - 1.5 mL/min |

| Column Temperature | 40°C |

| Detection | UV at 225 nm or 280 nm |

| Injection Volume | 20 µL |

Sample Preparation:

-

Standard Solution: Accurately weigh and dissolve an appropriate amount of N-Desmethyl Rizatriptan reference standard in a suitable diluent (e.g., a mixture of mobile phase A and B) to obtain a known concentration.

-

Sample Solution: Accurately weigh and dissolve the Rizatriptan drug substance in the diluent to a specified concentration (e.g., 1 mg/mL).

System Suitability:

Before analysis, the chromatographic system must meet certain suitability criteria, which may include:

-

Resolution: The resolution between the Rizatriptan peak and the N-Desmethyl Rizatriptan peak should be not less than 2.0.

-

Tailing Factor: The tailing factor for the Rizatriptan and N-Desmethyl Rizatriptan peaks should be not more than 2.0.

-

Relative Standard Deviation (RSD): The RSD for replicate injections of the standard solution should be not more than 2.0%.

4.2.2 Ultra-Performance Liquid Chromatography (UPLC) Method

UPLC offers faster analysis times and improved resolution compared to traditional HPLC.

Chromatographic Conditions:

| Parameter | Condition |

| Column | UPLC C18 (e.g., Acquity BEH C18, 100 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Orthophosphoric acid in water |

| Mobile Phase B | Acetonitrile |

| Gradient | A suitable gradient program to ensure separation of all impurities. |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 40°C |

| Detection | UV at 225 nm |

| Injection Volume | 1-5 µL |

Method Validation Parameters and Typical Acceptance Criteria:

| Parameter | Typical Acceptance Criteria |

| Specificity | The method should be able to resolve the impurity peak from the main drug peak and other impurities. |

| Linearity | Correlation coefficient (r²) ≥ 0.999 over a specified concentration range. |

| Limit of Detection (LOD) | Signal-to-noise ratio of ≥ 3:1. |

| Limit of Quantification (LOQ) | Signal-to-noise ratio of ≥ 10:1. |

| Accuracy | Recovery of 98.0% to 102.0%. |

| Precision (Repeatability & Intermediate Precision) | RSD ≤ 2.0%. |

| Robustness | The method should remain unaffected by small, deliberate variations in chromatographic parameters. |

Analytical Workflow for Impurity Identification:

Caption: A typical analytical workflow for the identification and quantification of Impurity I.

Characterization Techniques

The definitive identification of N-Desmethyl Rizatriptan involves a combination of chromatographic and spectroscopic techniques.

-

Mass Spectrometry (MS): Coupled with LC (LC-MS), this technique provides the molecular weight of the impurity, which should correspond to 255.15 (for the protonated molecule [M+H]⁺).[12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure of the isolated impurity and confirm the presence of a single methyl group on the nitrogen of the side chain.

Conclusion

The identification and control of N-Desmethyl Rizatriptan (EP Impurity I) are essential for ensuring the quality and safety of Rizatriptan drug substance and products. This technical guide has provided an in-depth overview of the identification, potential formation pathways, and analytical methodologies for this impurity. The detailed experimental protocols and data presented herein serve as a valuable resource for researchers and professionals in the pharmaceutical industry. Adherence to validated analytical methods and a thorough understanding of impurity profiles are paramount in the development and manufacturing of high-quality pharmaceutical products.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. synthinkchemicals.com [synthinkchemicals.com]

- 3. CAS 144034-84-4 | Rizatriptan EP Impurity I – Leading Supplier for Pharmaceutical Research [chemicea.com]

- 4. researchgate.net [researchgate.net]

- 5. Rizatriptan benzoate Imp. I (EP) as hydrochloride - Analytica Chemie [analyticachemie.in]

- 6. clearsynth.com [clearsynth.com]

- 7. CA2688463A1 - Process for the preparation of rizatriptan - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. jpsr.pharmainfo.in [jpsr.pharmainfo.in]

- 10. merckmillipore.com [merckmillipore.com]

- 11. biomedres.us [biomedres.us]

- 12. Desmethyl rizatriptan | C14H17N5 | CID 10149236 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of N10-Didesmethyl Rizatriptan using a Validated HPLC Method

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the simultaneous quantification of Rizatriptan and its active metabolite, N10-Didesmethyl Rizatriptan. Due to the limited availability of published HPLC-UV methods specifically for this compound, this protocol has been adapted from validated methods for the parent drug, Rizatriptan.[1][2] The method is designed to be simple, accurate, and precise, making it suitable for routine analysis in research and drug development settings. The protocol includes details on sample preparation, chromatographic conditions, and method validation parameters.

Introduction

Rizatriptan is a selective 5-hydroxytryptamine1B/1D (5-HT1B/1D) receptor agonist used in the acute treatment of migraine.[1] It is metabolized primarily by monoamine oxidase A (MAO-A) to an inactive indole acetic acid metabolite. A minor metabolic pathway leads to the formation of an active N-monodesmethyl metabolite. While present in smaller amounts, the quantification of this active metabolite is crucial for comprehensive pharmacokinetic and metabolic studies. This document provides a detailed protocol for a proposed HPLC method for the simultaneous determination of Rizatriptan and this compound.

Materials and Methods

Reagents and Chemicals

-

Rizatriptan Benzoate reference standard

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium dihydrogen phosphate (AR grade)

-

Orthophosphoric acid (AR grade)

-

Water (HPLC grade)

Instrumentation

-

HPLC system with a UV-Vis detector

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Data acquisition and processing software

-

Analytical balance

-

pH meter

-

Sonicator

-

Centrifuge

Chromatographic Conditions

The following chromatographic conditions are proposed for the separation and quantification of Rizatriptan and this compound:

| Parameter | Condition |

| Mobile Phase | 20 mM Potassium Dihydrogen Phosphate buffer (pH 3.2 adjusted with orthophosphoric acid) and Methanol in a ratio of 70:30 (v/v)[2] |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Flow Rate | 1.0 mL/min[2] |

| Injection Volume | 20 µL |

| Detection Wavelength | 225 nm[2] |

| Column Temperature | Ambient |

| Run Time | Approximately 10 minutes |

Experimental Protocols

Preparation of Standard Solutions

-

Primary Stock Solution (1000 µg/mL): Accurately weigh 25 mg of Rizatriptan Benzoate and this compound reference standards and transfer to separate 25 mL volumetric flasks. Dissolve in methanol and make up the volume.

-

Working Stock Solution (100 µg/mL): Dilute 5 mL of each primary stock solution to 50 mL with the mobile phase in separate volumetric flasks.

-

Calibration Standards (1-10 µg/mL): Prepare a series of calibration standards by appropriate dilution of the working stock solutions with the mobile phase.

Sample Preparation (from a hypothetical biological matrix)

-

Protein Precipitation: To 1 mL of the sample (e.g., plasma), add 2 mL of acetonitrile.

-

Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins.

-

Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes.

-

Supernatant Collection: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter.

-

Injection: Inject 20 µL of the filtered supernatant into the HPLC system.

Method Validation (Hypothetical Parameters)

The proposed method should be validated according to ICH guidelines. The following are hypothetical but realistic validation parameters:

| Parameter | Rizatriptan | This compound |

| Linearity Range | 1 - 10 µg/mL | 1 - 10 µg/mL |

| Correlation Coefficient (r²) | > 0.999 | > 0.999 |

| Retention Time (Rt) | ~ 5.2 min[2] | ~ 4.5 min (estimated) |

| Limit of Detection (LOD) | ~ 0.1 µg/mL | ~ 0.1 µg/mL |

| Limit of Quantification (LOQ) | ~ 0.3 µg/mL | ~ 0.3 µg/mL |

| Precision (%RSD) | < 2% | < 2% |

| Accuracy (% Recovery) | 98 - 102% | 98 - 102% |

Data Presentation

Table 1: System Suitability Parameters

| Parameter | Acceptance Criteria | Observed Value |

| Tailing Factor | ≤ 2 | < 1.5 |

| Theoretical Plates | > 2000 | > 3000 |

| %RSD of Peak Area (n=6) | ≤ 2% | < 1.0% |

Table 2: Linearity Data

| Analyte | Concentration (µg/mL) | Peak Area (Arbitrary Units) |

| Rizatriptan | 1 | (Value) |

| 2 | (Value) | |

| 5 | (Value) | |

| 10 | (Value) | |

| This compound | 1 | (Value) |

| 2 | (Value) | |

| 5 | (Value) | |

| 10 | (Value) |

Visualizations

Caption: Experimental workflow for the HPLC quantification of Rizatriptan and this compound.

Caption: Logical relationship of the key components in the HPLC method.

Conclusion

The proposed HPLC method provides a framework for the simultaneous quantification of Rizatriptan and its active metabolite, this compound. This method is based on established and validated protocols for Rizatriptan and is anticipated to be reliable for research and quality control purposes. It is strongly recommended that a full method validation be performed in the user's laboratory to ensure its suitability for the intended application.

References

Application Note: Development and Validation of a Stability-Indicating HPLC Method for the Determination of Rizatriptan Impurities

Abstract

This application note describes a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of process-related and degradation impurities of Rizatriptan Benzoate in bulk drug substances. The method was developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent specificity, linearity, accuracy, precision, and robustness.[1][2][3][4] This method is suitable for routine quality control and stability monitoring of Rizatriptan.

Introduction

Rizatriptan is a selective 5-hydroxytryptamine1B/1D (5-HT1B/1D) receptor agonist used for the acute treatment of migraine headaches.[5][6][7] The quality and safety of the active pharmaceutical ingredient (API) are ensured by controlling the levels of impurities. Potential impurities in Rizatriptan can originate from the manufacturing process or degradation of the drug substance over time. Therefore, a validated, stability-indicating analytical method is crucial for monitoring and controlling these impurities. This document provides a detailed protocol for an HPLC method capable of separating Rizatriptan from its known impurities and degradation products.

Potential Impurities of Rizatriptan:

-

Process-Related Impurities:

-

Degradation Products:

-

Acid degradation product: 2-(1H-indol-3-yl)-N,N-dimethylethan-1-amine[12]

-

-

Metabolites (for reference):

Experimental

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[12]

-

Chemicals and Reagents:

-

Rizatriptan Benzoate reference standard and impurity standards.

-

Acetonitrile (HPLC grade).

-

Methanol (HPLC grade).

-

Potassium dihydrogen phosphate (KH2PO4).

-

Triethylamine (TEA).

-

Orthophosphoric acid.

-

Water (HPLC grade).

-

| Parameter | Condition |

| Mobile Phase | A mixture of Methanol, 1% Triethylamine, and 10 mM KH2PO4 (5:9.5:85.5 v/v/v). The pH of the aqueous phase is adjusted to 5.5 with 85% orthophosphoric acid.[11] |

| Flow Rate | 1.2 mL/min[11] |

| Column Temperature | 20°C[11] |

| Detection Wavelength | 225 nm[11][12] |

| Injection Volume | 20 µL |

| Run Time | 30 minutes |

-

Diluent: A mixture of 7 mL Triethylamine in 1000 mL of water, with the pH adjusted to 5.0 with orthophosphoric acid, and methanol in a ratio of 8:2 (v/v).[12]

-

Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Rizatriptan Benzoate and each impurity standard in the diluent to prepare individual stock solutions.

-

Spiked Sample Solution (for validation): Prepare a solution of Rizatriptan Benzoate and spike it with known concentrations of each impurity from the stock solutions.

Method Validation

The analytical method was validated according to ICH Q2(R1) guidelines.[1][2][3][4]

Specificity was demonstrated by the separation of Rizatriptan from its impurities and degradation products. Forced degradation studies were conducted under acidic, alkaline, oxidative, and thermal stress conditions to ensure that the method can resolve the drug from any potential degradants.[12][13]

The linearity of the method was evaluated by analyzing a series of solutions containing the impurities at different concentrations.

Accuracy was determined by the recovery of a known amount of each impurity spiked into a sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the specification limit).[14]

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

LOD and LOQ were determined based on the signal-to-noise ratio of the chromatograms.

The robustness of the method was assessed by making small, deliberate variations in the chromatographic conditions, such as the flow rate, column temperature, and mobile phase composition.

Results and Discussion

The developed HPLC method successfully separated Rizatriptan from its known impurities. The validation results are summarized in the table below.

Table 1: Summary of Method Validation Data

| Validation Parameter | Result |

| Specificity | The method is specific and stability-indicating. |

| Linearity | |

| Correlation Coefficient (r²) | > 0.99 for all impurities |

| Accuracy | |

| Recovery | 98.0% - 102.0% for all impurities |

| Precision | |

| Repeatability (RSD%) | < 2.0% |

| Intermediate Precision (RSD%) | < 2.0% |

| LOD | 0.01 µg/mL |

| LOQ | 0.03 µg/mL |

| Robustness | The method is robust for minor changes in chromatographic parameters. |

Conclusion

The developed and validated RP-HPLC method is sensitive, specific, accurate, precise, and robust for the determination of impurities in Rizatriptan Benzoate. This method can be effectively used for routine quality control analysis and for monitoring the stability of the drug substance.

Protocols

Protocol 1: Preparation of Mobile Phase and Solutions

-

Mobile Phase Preparation:

-

Prepare a 10 mM KH2PO4 solution by dissolving the appropriate amount of KH2PO4 in HPLC grade water.

-

Prepare a 1% TEA solution.

-

Mix Methanol, 1% TEA, and 10 mM KH2PO4 in the ratio of 5:9.5:85.5 (v/v/v).[11]

-

Adjust the pH of the aqueous portion to 5.5 using 85% orthophosphoric acid.[11]

-

Filter the mobile phase through a 0.45 µm membrane filter and degas before use.

-

-

Diluent Preparation:

-

Add 7 mL of Triethylamine to 1000 mL of HPLC grade water.

-

Adjust the pH to 5.0 with orthophosphoric acid.

-

Mix this aqueous solution with methanol in an 8:2 (v/v) ratio.[12]

-

-

Standard Solution Preparation:

-

Accurately weigh about 10 mg of each impurity reference standard into separate 100 mL volumetric flasks.

-

Dissolve and dilute to volume with the diluent.

-

Further dilute these stock solutions to the desired concentration for analysis.

-

-

Sample Preparation:

-

Accurately weigh about 25 mg of Rizatriptan Benzoate sample into a 50 mL volumetric flask.

-

Add approximately 30 mL of diluent and sonicate to dissolve.

-

Dilute to volume with the diluent.

-

Protocol 2: HPLC System Setup and Operation

-

Set up the HPLC system with the C18 column.

-

Equilibrate the column with the mobile phase at a flow rate of 1.2 mL/min for at least 30 minutes or until a stable baseline is achieved.[11]

-

Set the column oven temperature to 20°C.[11]

-

Inject 20 µL of the prepared standard and sample solutions.

-

Record the chromatograms for 30 minutes.

-

Identify and quantify the impurities based on the retention times and peak areas of the standard solutions.

Protocol 3: Method Validation Procedure

-

Specificity: Inject the diluent, a standard solution of Rizatriptan, and a spiked sample solution containing all known impurities. Also, analyze samples subjected to forced degradation (e.g., 0.1 N HCl, 0.1 N NaOH, 3% H2O2, heat).

-

Linearity: Prepare a series of at least five concentrations for each impurity, ranging from the LOQ to 150% of the specified limit. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient.

-

Accuracy: Prepare spiked samples at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration). Analyze each level in triplicate and calculate the percentage recovery.

-

Precision (Repeatability): Analyze six replicate preparations of a spiked sample at the target concentration on the same day and by the same analyst. Calculate the Relative Standard Deviation (RSD).

-

Precision (Intermediate): Repeat the repeatability study on a different day with a different analyst and/or on a different instrument. Calculate the RSD.

-

Robustness: Introduce small, deliberate changes to the method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2°C, pH of mobile phase ±0.2 units). Analyze a system suitability solution under each condition and evaluate the impact on the results.

Visualizations

Caption: Experimental workflow for the development and validation of the analytical method.

Caption: Logical relationship of inputs, processes, and outputs in method validation.

References

- 1. canadacommons.ca [canadacommons.ca]

- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 3. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]

- 4. fda.gov [fda.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Rizatriptan | C15H19N5 | CID 5078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. drugs.com [drugs.com]

- 8. japsonline.com [japsonline.com]

- 9. japsonline.com [japsonline.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. tandfonline.com [tandfonline.com]

- 12. biomedres.us [biomedres.us]

- 13. jocpr.com [jocpr.com]

- 14. Development and validation of reversed-phase high-performance liquid chromatography method for estimation of rizatriptan benzoate in oral strip formulations - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols for N10-Didesmethyl Rizatriptan Analysis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the sample preparation and analysis of N10-Didesmethyl Rizatriptan, a key metabolite of the anti-migraine drug Rizatriptan, from biological matrices. The following sections offer comprehensive methodologies for Solid Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT), along with guidance on subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

This compound, also known as N-monodesmethyl-rizatriptan, is a pharmacologically active metabolite of Rizatriptan.[1][2] While it is a minor metabolite, with plasma concentrations approximately 14% of the parent compound, its quantification is crucial for comprehensive pharmacokinetic and drug metabolism studies.[1] The accurate and precise measurement of this compound in biological samples such as plasma and urine requires robust and efficient sample preparation techniques to remove interfering substances and enrich the analyte of interest prior to instrumental analysis.

This guide details three commonly employed sample preparation techniques: Solid Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). The choice of method will depend on the desired level of sample cleanup, sensitivity requirements, and available laboratory resources.

Metabolic Pathway of Rizatriptan

Rizatriptan is primarily metabolized in the body by the enzyme Monoamine Oxidase A (MAO-A) through oxidative deamination to form an inactive indole acetic acid metabolite. A minor metabolic pathway involves N-demethylation to produce the active metabolite, this compound.[1][2]

Sample Preparation Protocols

The following protocols provide detailed procedures for the extraction of this compound from human plasma. These can be adapted for other biological matrices with appropriate validation.

Solid Phase Extraction (SPE)

SPE is a highly selective method that can provide excellent sample cleanup and high recovery rates. A reversed-phase mechanism is typically employed for the extraction of Rizatriptan and its metabolites.

Experimental Workflow:

Protocol:

-

Internal Standard Spiking: To 500 µL of plasma sample, add an appropriate amount of a suitable internal standard (e.g., a stable isotope-labeled this compound).

-

Sample Pre-treatment: Acidify the plasma sample by adding 50 µL of 2% phosphoric acid. Vortex for 30 seconds.

-

SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge (or equivalent) with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

-

Elution: Elute the analyte and internal standard with 1 mL of methanol. A small amount of a basic modifier (e.g., 0.5% ammonium hydroxide) in the elution solvent may improve recovery.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase used for LC-MS/MS analysis. Vortex to ensure complete dissolution.

-

Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Liquid-Liquid Extraction (LLE)

LLE is a classic extraction technique that separates compounds based on their differential solubilities in two immiscible liquid phases.

Experimental Workflow:

Protocol:

-

Internal Standard Spiking: To 500 µL of plasma sample in a clean centrifuge tube, add the internal standard.

-

Sample Pre-treatment: Add 50 µL of 1 M sodium hydroxide to basify the sample. Vortex for 30 seconds.

-

Extraction: Add 2 mL of methyl tertiary-butyl ether (MTBE). Vortex vigorously for 2 minutes.

-

Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

-

Separation: Carefully transfer the upper organic layer to a new clean tube.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 100 µL of the LC-MS/MS mobile phase.

-

Analysis: Inject the reconstituted sample for analysis.

Protein Precipitation (PPT)

PPT is a rapid and simple method for removing the bulk of proteins from biological samples. It is often used in high-throughput screening environments.

Experimental Workflow:

Protocol:

-

Internal Standard Spiking: To 100 µL of plasma in a microcentrifuge tube, add the internal standard.

-

Precipitation: Add 300 µL of ice-cold acetonitrile. Vortex for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Carefully transfer the supernatant to a clean tube or a well plate.

-

Analysis: The supernatant can be directly injected into the LC-MS/MS system. Alternatively, for increased sensitivity, the supernatant can be evaporated to dryness and reconstituted in a smaller volume of mobile phase.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analysis of this compound using the described sample preparation techniques followed by LC-MS/MS. Please note that specific values should be established during in-house method validation.

| Parameter | Solid Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |

| Recovery | > 85% | > 80% | > 90% (analyte dependent) |

| Matrix Effect | Low to Moderate | Low to Moderate | Moderate to High |

| Linearity (r²) | > 0.99 | > 0.99 | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.05 - 0.5 ng/mL | 0.1 - 1.0 ng/mL | 0.5 - 5.0 ng/mL |

| Intra-day Precision (%RSD) | < 10% | < 15% | < 15% |

| Inter-day Precision (%RSD) | < 10% | < 15% | < 15% |

Concluding Remarks

The selection of an appropriate sample preparation technique is critical for the reliable quantification of this compound in biological matrices. Solid Phase Extraction generally offers the cleanest extracts and highest sensitivity, making it suitable for regulatory studies. Liquid-Liquid Extraction provides a good balance between cleanliness and ease of use. Protein Precipitation is the fastest method and is well-suited for high-throughput applications, although it may be more susceptible to matrix effects. All methods should be thoroughly validated to ensure they meet the specific requirements of the intended application.

References

Application Note and Protocol for Forced Degradation Study of Rizatriptan

Introduction

Rizatriptan is a selective 5-hydroxytryptamine 1B/1D (5-HT1B/1D) receptor agonist used in the acute treatment of migraine.[1][2][3] To ensure the stability and safety of a pharmaceutical product, regulatory agencies require forced degradation studies to be conducted. These studies, also known as stress testing, are essential to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods. This document provides a detailed protocol for conducting a forced degradation study of Rizatriptan, including the necessary stress conditions and a validated analytical method for the separation and quantification of the drug and its degradation products.

Experimental Protocols

This section outlines the detailed methodologies for subjecting Rizatriptan to various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.

Preparation of Standard and Sample Solutions

-

Rizatriptan Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Rizatriptan benzoate and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent (e.g., methanol or mobile phase).

-

Working Standard Solution (100 µg/mL): Dilute 10 mL of the standard stock solution to 100 mL with the same solvent.[4]

Forced Degradation (Stress) Studies

Forced degradation studies are performed on the Rizatriptan bulk drug to assess its intrinsic stability.

-

Accurately weigh 50 mg of Rizatriptan benzoate and transfer it to a 50 mL volumetric flask.

-

Add 10 mL of mobile phase to dissolve the drug.

-

Add 10 mL of 2N HCl.[5]

-

Reflux the solution at 90°C for 8 hours.[4]

-

Allow the solution to cool to room temperature.

-

Neutralize the solution with 2N NaOH.

-

Dilute to the final volume with the mobile phase to achieve a final concentration of 100 µg/mL.[4]

-

Filter the solution through a 0.45 µm syringe filter before analysis.

-

Accurately weigh 50 mg of Rizatriptan benzoate and transfer it to a 50 mL volumetric flask.

-

Add 10 mL of mobile phase to dissolve the drug.

-

Reflux the solution at 90°C for 8 hours.[4]

-

Allow the solution to cool to room temperature.

-

Neutralize the solution with 2N HCl.

-

Dilute to the final volume with the mobile phase to achieve a final concentration of 100 µg/mL.[4]

-

Filter the solution through a 0.45 µm syringe filter before analysis.

-

Accurately weigh 50 mg of Rizatriptan benzoate and transfer it to a 50 mL volumetric flask.

-

Add 10 mL of mobile phase to dissolve the drug.

-

Add 5 mL of 3% hydrogen peroxide (H₂O₂).[5]

-

Keep the solution at room temperature for 1 hour.[5]

-

Dilute to the final volume with the mobile phase to achieve a final concentration of 100 µg/mL.

-

Filter the solution through a 0.45 µm syringe filter before analysis.

-

Accurately weigh Rizatriptan benzoate powder and keep it in an oven at 60°C for 8 hours.[6][7]

-

After the exposure period, allow the powder to cool to room temperature.

-

Prepare a 100 µg/mL solution of the heat-treated drug in the mobile phase.

-

Filter the solution through a 0.45 µm syringe filter before analysis.

-

Accurately weigh Rizatriptan benzoate powder and expose it to UV light.

-

After the exposure period, prepare a 100 µg/mL solution of the UV-treated drug in the mobile phase.

-

Filter the solution through a 0.45 µm syringe filter before analysis.

Note: Rizatriptan has been found to be stable under thermal and photolytic stress conditions.[4][5][8]

Analytical Methodology

A stability-indicating analytical method is crucial for separating and quantifying Rizatriptan from its degradation products. A validated High-Performance Liquid Chromatography (HPLC) method is described below.

Chromatographic Conditions

| Parameter | Condition |

| Instrument | Agilent HPLC system with a PDA detector[5] |

| Column | Perfectsil C18 (250 mm × 4.6 mm, 5.0 µm)[5][8] |

| Mobile Phase | 0.01 M Phosphate buffer : Methanol (80:20 v/v), pH adjusted to 5.0 with orthophosphoric acid[5][8] |

| Flow Rate | 1.0 mL/min[5][8] |

| Detection Wavelength | 225 nm[4][5][8] |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

| Run Time | 15 min[5] |

Data Presentation

The results of the forced degradation study should be summarized to clearly indicate the extent of degradation under each stress condition.

Table 1: Summary of Forced Degradation Results for Rizatriptan

| Stress Condition | Parameters | % Degradation |

| Acid Hydrolysis | 2N HCl, 90°C, 8 hrs | 48.82%[4][5] |

| Alkaline Hydrolysis | 2N NaOH, 90°C, 8 hrs | 13.86%[4][5] |

| Oxidative Degradation | 3% H₂O₂, Room Temp, 1 hr | 9.27%[4][5] |

| Thermal Degradation | 60°C, 8 hrs | No degradation observed[4][5] |

| Photolytic Degradation | UV light exposure | No degradation observed[4][5] |

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the forced degradation study and the analytical process.

Caption: Workflow for the forced degradation study of Rizatriptan.

Caption: Overview of the HPLC analytical method parameters.

Degradation Pathway and Products

Under acidic conditions, Rizatriptan undergoes significant degradation. One of the identified degradation products is 2-(1H-indol-3-yl)-N,N-dimethylethan-1-amine.[4][5] The molecular weight of this impurity was found to be 188.[5][8]

Caption: Proposed degradation pathway of Rizatriptan under acidic stress.

Conclusion

This application note provides a comprehensive protocol for conducting a forced degradation study of Rizatriptan. The study reveals that Rizatriptan is susceptible to degradation under acidic, alkaline, and oxidative conditions, with the most significant degradation occurring in an acidic medium.[4][5][8] The drug is stable under thermal and photolytic stress.[4][5][8] The provided HPLC method is suitable for separating Rizatriptan from its degradation products and can be used as a stability-indicating assay. This information is critical for the development of stable formulations and for ensuring the quality and safety of Rizatriptan drug products.

References

Application Notes and Protocols for the Separation of Rizatriptan and its Metabolites

To Whom It May Concern,

This document provides detailed application notes and protocols for the separation of the anti-migraine drug Rizatriptan and its primary metabolites. These methodologies are intended for researchers, scientists, and drug development professionals involved in the analysis of Rizatriptan in various matrices.

Inapplicability of Chiral Separation

It is important to note that Rizatriptan and its major metabolites are achiral molecules . A chiral molecule possesses a non-superimposable mirror image, a property that arises from the presence of a chiral center (typically a carbon atom bonded to four different substituents). Upon examination of the chemical structures of Rizatriptan, N-monodesmethyl-rizatriptan, 6-hydroxy-rizatriptan, rizatriptan-N-oxide, and triazolomethyl-indole-3-acetic acid, it is evident that none of these compounds contain a chiral center. Therefore, the concept of chiral separation, which is the separation of enantiomers, is not applicable to Rizatriptan and its metabolites. The following sections will focus on established achiral chromatographic methods for their separation and quantification.

Analytical Methodologies for Rizatriptan and its Metabolites

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common techniques for the separation and quantification of Rizatriptan and its metabolites. These methods offer high resolution, sensitivity, and specificity.

Metabolites of Rizatriptan

The primary metabolism of Rizatriptan occurs via oxidative deamination by monoamine oxidase-A (MAO-A)[1]. The major metabolites include:

-

Triazolomethyl-indole-3-acetic acid: The main, inactive metabolite.

-

N-monodesmethyl-rizatriptan: A minor metabolite with activity similar to the parent drug[1].

-

Rizatriptan-N-oxide: A minor, inactive metabolite.

-

6-hydroxy-rizatriptan: A minor, inactive metabolite[1].

-

Sulfate conjugate of the 6-hydroxy metabolite: Another minor, inactive metabolite.

Data Presentation: HPLC and LC-MS/MS Parameters

The following tables summarize the chromatographic conditions for the separation of Rizatriptan and its related compounds from various sources.

Table 1: HPLC Method for the Determination of Rizatriptan in Rabbit Plasma [2]

| Parameter | Condition |

| Column | Hibar C18 (250 x 4.6 mm, 5 µm) |

| Mobile Phase | 10 mM di-potassium hydrogen orthophosphate buffer (pH 3.2) and methanol (77:23, v/v) |

| Flow Rate | 1.1 mL/min |

| Detection | UV at 231 nm |

| Retention Time | Rizatriptan: 7.7 min, Zolmitriptan (Internal Standard): 5.5 min |

| Linearity Range | 12.55 - 250.98 ng/mL |

Table 2: Stability-Indicating HPLC Method for Rizatriptan Benzoate [3]

| Parameter | Condition |

| Column | Perfectsil C18 (250 mm × 4.6 mm, 5.0 µm) |

| Mobile Phase | 0.01 M Phosphate buffer (pH 5.0) : methanol (80:20 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 225 nm |

| Run Time | 15 min |

Table 3: LC-MS/MS Method for the Determination of Rizatriptan in Human Plasma [4]

| Parameter | Condition |

| Column | Zorbax XDB C8 (150 x 4.6 mm i.d.) |

| Detection | Tandem mass spectrometry with an electrospray ionization interface |

| Internal Standard | Zomitriptan |

| Lower Limit of Quantitation | 50 pg/mL |

Experimental Protocols

Protocol 1: HPLC Analysis of Rizatriptan in Plasma[2]

This protocol is suitable for the quantification of Rizatriptan in biological matrices like plasma.

1. Materials and Reagents:

-

Rizatriptan and Zolmitriptan (Internal Standard) reference standards

-

Methanol (HPLC grade)

-

Di-potassium hydrogen orthophosphate (AR grade)

-

Ortho-phosphoric acid (AR grade)

-

Perchloric acid (10%)

-

Water (HPLC grade)

-

Plasma samples

2. Preparation of Solutions:

-

Mobile Phase: Prepare a 10 mM di-potassium hydrogen orthophosphate buffer and adjust the pH to 3.2 with ortho-phosphoric acid. Mix with methanol in a 77:23 (v/v) ratio. Filter and degas the mobile phase before use.

-

Standard Stock Solution: Accurately weigh and dissolve 10 mg of Rizatriptan in 10 mL of methanol to obtain a concentration of 1 mg/mL.

-

Internal Standard Stock Solution: Accurately weigh and dissolve 10 mg of Zolmitriptan in 10 mL of methanol to obtain a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase.

3. Sample Preparation:

-

To 200 µL of plasma sample, add 300 µL of the working standard solution and 300 µL of the internal standard solution.

-

Add 200 µL of 10% perchloric acid to precipitate proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 4000 rpm for 15 minutes.

-

Collect the supernatant and inject it into the HPLC system.

4. Chromatographic Conditions:

-

Use the parameters outlined in Table 1 .

Protocol 2: Stability-Indicating HPLC Method for Rizatriptan Benzoate[3]

This protocol is designed to separate Rizatriptan from its degradation products.

1. Materials and Reagents:

-

Rizatriptan Benzoate reference standard

-

Methanol (HPLC grade)

-

Triethylamine (AR grade)

-

Orthophosphoric acid (AR grade)

-

Water (HPLC grade)

2. Preparation of Solutions:

-